

Application Note: Quantification of NAD+ Levels Following STF-118804 Treatment

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Compound of Interest		
Compound Name:	STF-118804	
Cat. No.:	B15615598	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for measuring changes in intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels in biological samples following treatment with **STF-118804**, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), making it essential for energy metabolism, DNA repair, and cell signaling[1][2]. The primary route for NAD+ biosynthesis in mammals is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[3][4].

STF-118804 is a novel, highly specific small molecule inhibitor of NAMPT[3][5]. By competitively inhibiting NAMPT, **STF-118804** effectively blocks the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ pools[6][7]. This depletion results in a metabolic collapse, induction of apoptosis, and potent anti-tumor activity, particularly in cancers that are highly dependent on NAMPT for NAD+ synthesis[3][8][9].

Accurate measurement of NAD+ levels is therefore essential to:

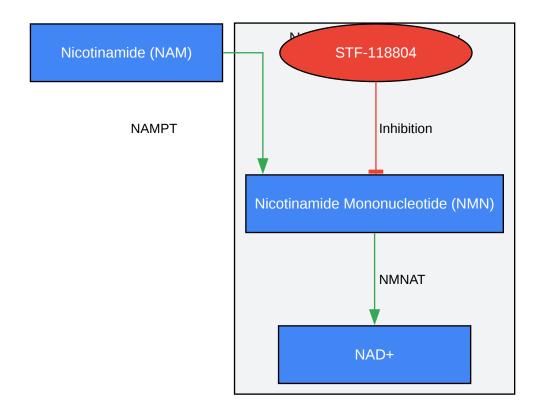


- Confirm the on-target activity of STF-118804.
- Determine the dose-response and time-course effects of the compound.
- Understand the downstream metabolic consequences of NAMPT inhibition.
- Assess the efficacy of STF-118804 in various preclinical models.

This application note details two primary methods for quantifying NAD+ levels: the Enzymatic Cycling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of STF-118804

STF-118804 functions by directly inhibiting the enzymatic activity of NAMPT. This prevents the conversion of nicotinamide to NMN, a crucial precursor for NAD+ synthesis. The resulting depletion of the NAD+ pool disrupts cellular metabolism and triggers cell death pathways[3][5] [8].



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Caption: STF-118804 inhibits the NAMPT enzyme in the NAD+ salvage pathway.

Experimental Design Considerations

When designing an experiment to measure NAD+ levels after **STF-118804** treatment, consider the following:

- Cell Line Selection: Cancer cell lines show varying dependence on the NAD+ salvage
 pathway. It is recommended to use cell lines where NAMPT is known to be overexpressed or
 critical for survival, such as certain leukemias, pancreatic cancer, or neuroblastoma lines[3]
 [5][8].
- Dose-Response: STF-118804 is highly potent, with IC50 values often in the low nanomolar range[5]. A dose-response curve should be generated using a range of concentrations (e.g., 1 nM to 1 μM) to determine the EC50 for NAD+ depletion.
- Time-Course: NAD+ depletion can be rapid. It is advisable to perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to capture the dynamics of NAD+ reduction following treatment[9].
- Controls: Include a vehicle-treated control (e.g., DMSO) and consider a rescue experiment
 by co-treating with exogenous NMN to confirm that the effects of STF-118804 are due to
 NAMPT inhibition[3].

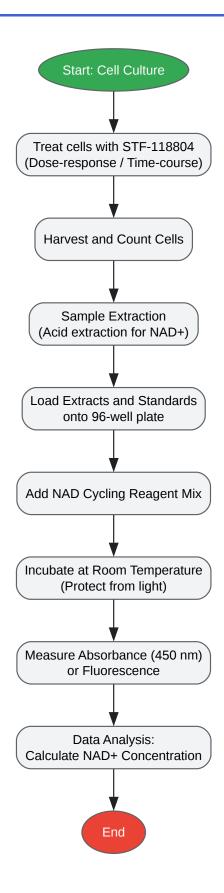
Protocols for NAD+ Measurement

Two common methods for NAD+ quantification are presented below. The choice of method depends on the required sensitivity, specificity, and available equipment.

Method 1: Enzymatic Cycling Assay

This colorimetric or fluorometric method is suitable for high-throughput analysis and is available in commercial kit formats. The principle involves an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a measurable signal proportional to the NAD+ concentration[10][11][12].





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Caption: Workflow for the enzymatic cycling-based NAD+ measurement assay.



Detailed Protocol:

- Sample Preparation (Cell Lysates):
 - Culture cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well).
 - Treat cells with various concentrations of STF-118804 or vehicle for the desired duration.
 - Harvest cells by trypsinization or scraping, and wash with cold 1X PBS.
 - Count the cells to ensure normalization of NAD+ levels to cell number.
 - Centrifuge to pellet the cells (e.g., 500 x g for 5 minutes).
- NAD+ Extraction:
 - To specifically measure NAD+ while degrading NADH, an acid extraction is required[10].
 - Resuspend the cell pellet in an appropriate volume of NAD+ Extraction Buffer (often provided in kits) or a user-prepared 0.1 N HCl solution[10][12]. A typical volume is 100-200 μL for 1-2 million cells.
 - Homogenize or sonicate the sample on ice.
 - Heat the extract at 60-80°C for 5-60 minutes (protocol dependent) to ensure NADH degradation[10][12][13].
 - Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to remove debris[10].
 - Transfer the supernatant to a clean tube. Neutralize the extract by adding an assay buffer or a basic solution (e.g., 0.1 N NaOH) to bring the pH to between 6.0 and 8.0[10]. Keep samples on ice.
 - Note: To measure total NAD+/NADH, a neutral extraction buffer is used without the heating step[10]. To measure only NADH, a base extraction (e.g., 0.1 N NaOH) is performed[10][12].
- Assay Procedure (96-well plate format):

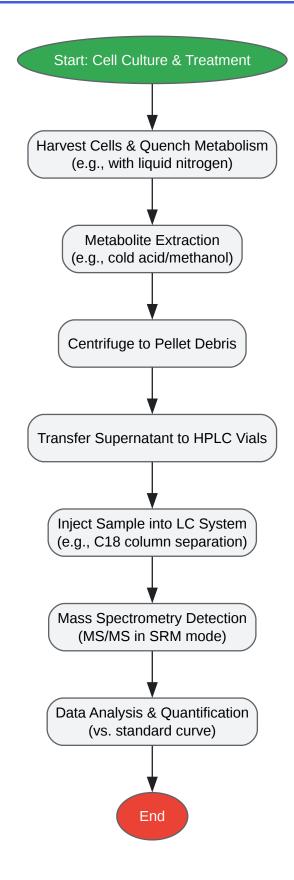


- \circ Prepare a standard curve using a known concentration of NAD+ standard (e.g., 0 μ M to 10 μ M) diluted in the same buffer as the samples[13].
- Add 50 μL of each standard and extracted sample to separate wells of a 96-well plate[10].
- Prepare the NAD Cycling Reagent mix according to the kit manufacturer's instructions.
 This typically contains an enzyme, substrate, and a colorimetric or fluorometric probe[10].
- Add 50-90 μL of the Cycling Reagent to each well[10][11].
- Incubate the plate at room temperature for 1-4 hours, protected from light[10][12]. The reaction is continuous, so kinetics can be monitored.
- Measure the absorbance at ~450 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader[10][11].
- Data Analysis:
 - Subtract the blank (0 μM NAD+) reading from all standards and samples.
 - Plot the standard curve (Signal vs. NAD+ Concentration).
 - Determine the NAD+ concentration in the samples from the standard curve.
 - Normalize the NAD+ concentration to the initial cell number or protein content of the extract.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite quantification, offering high sensitivity and specificity. It can distinguish NAD+ from other related metabolites and provides absolute quantification[1][14][15].





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Caption: Workflow for the LC-MS/MS-based NAD+ measurement assay.



Detailed Protocol:

- Sample Preparation and Extraction:
 - Culture and treat cells as described in section 4.1.1.
 - After treatment, rapidly aspirate the media and wash cells with ice-cold saline.
 - Immediately quench metabolism by adding liquid nitrogen or by scraping cells into a cold extraction solvent (e.g., 80% methanol or an acetonitrile/methanol/water mixture)[14].
 - Homogenize the samples and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
 - Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet cell debris and proteins.
 - Carefully transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable buffer for LC-MS analysis (e.g., 5 mM ammonium acetate)[16].

LC-MS/MS Analysis:

- Chromatography: Separate the metabolites using reverse-phase or hydrophilic interaction liquid chromatography (HILIC)[1][14]. A C18 column is commonly used[1][16].
- Mobile Phase: A typical mobile phase involves a gradient of an aqueous buffer (e.g., 0.05
 M Phosphate Buffer or 5 mM ammonium acetate) and an organic solvent like methanol or acetonitrile[1][16].
- Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity[1][14].
- Transitions: The specific mass transition for NAD+ is m/z 664 → 136 [M+H]+[1]. Other transitions can be monitored for related metabolites.



- Data Analysis and Quantification:
 - Generate a standard curve by running serial dilutions of a pure NAD+ standard.
 - Integrate the peak area for the NAD+ transition in both standards and samples.
 - Quantify the amount of NAD+ in the samples by comparing their peak areas to the standard curve.
 - Normalize the results to the initial cell count or protein concentration.

Expected Results and Data Presentation

Treatment with **STF-118804** is expected to cause a dose- and time-dependent decrease in intracellular NAD+ levels. The results can be summarized in tables for clear comparison.

Table 1: Dose-Dependent Effect of **STF-118804** on Intracellular NAD+ Levels Data from Panc-1 cells treated for 24 hours. NAD+ levels measured by LC-MS/MS and normalized to cell number. Values are representative.

STF-118804 Conc. (nM)	Mean NAD+ Level (pmol/10 ⁶ cells)	Standard Deviation	% of Control
0 (Vehicle)	450.2	± 25.5	100%
1	382.7	± 21.1	85%
10	157.6	± 14.8	35%
25	63.0	± 8.9	14%
100	22.5	± 4.1	5%

Table 2: Time-Dependent Effect of 25 nM **STF-118804** on Intracellular NAD+ Levels Data from Panc-1 cells. NAD+ levels measured by enzymatic assay and normalized to cell number. Values are representative.



Treatment Time (hours)	Mean NAD+ Level (pmol/10 ⁶ cells)	Standard Deviation	% of Control (Time 0)
0	445.8	± 30.1	100%
4	298.7	± 22.4	67%
8	151.6	± 15.3	34%
12	84.7	± 10.2	19%
24	60.2	± 7.5	13%

These tables clearly illustrate the potent effect of **STF-118804** on NAD+ biosynthesis, confirming its mechanism of action and providing quantitative data for further analysis of its downstream biological effects.

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